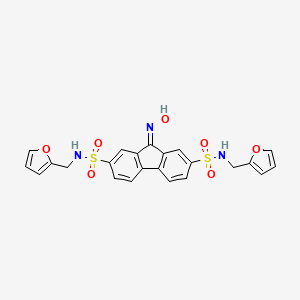![molecular formula C13H13N3O3S B4791066 3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4791066.png)
3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide
描述
3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, commonly known as PMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been used as a tool compound in various biochemical and physiological studies.
科学研究应用
PMSB has been widely used as a tool compound in various biochemical and physiological studies. It has been used as an inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. PMSB has also been used as an inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, PMSB has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of PMSB is related to its chemical structure. PMSB contains a sulfonamide group, which can form hydrogen bonds with the active site of enzymes. This interaction can inhibit the activity of enzymes, such as carbonic anhydrase and histone deacetylase. In addition, PMSB contains a pyridine ring, which can form complexes with metal ions. This interaction can lead to the formation of fluorescent complexes, which can be used for the detection of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMSB depend on its target enzyme. For example, inhibition of carbonic anhydrase can lead to the accumulation of carbon dioxide in the body, which can cause respiratory acidosis. Inhibition of histone deacetylase can lead to the alteration of gene expression, which can affect various cellular processes, such as cell differentiation and apoptosis. The fluorescent complexes formed by PMSB can be used for the detection of metal ions in biological samples.
实验室实验的优点和局限性
One of the advantages of PMSB is its specificity towards its target enzyme. PMSB has been shown to be a potent inhibitor of carbonic anhydrase and histone deacetylase. In addition, PMSB can form fluorescent complexes with metal ions, which can be used for the detection of metal ions in biological samples. However, one of the limitations of PMSB is its potential toxicity. PMSB contains a sulfonamide group, which can cause adverse effects in vivo. Therefore, caution should be taken when using PMSB in lab experiments.
未来方向
There are several future directions for the use of PMSB in scientific research. One direction is the development of PMSB derivatives with improved specificity and lower toxicity. Another direction is the application of PMSB in the study of metal ion homeostasis in biological systems. PMSB can be used as a tool compound for the detection and quantification of metal ions in various biological samples. In addition, PMSB can be used as a probe for the study of metal ion transport and storage in cells.
属性
IUPAC Name |
3-(pyridin-3-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-13(17)11-4-1-5-12(7-11)20(18,19)16-9-10-3-2-6-15-8-10/h1-8,16H,9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGIASOIVBSOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4790999.png)


![N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4791015.png)
![3-methyl-6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4791016.png)
![2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4791024.png)
![2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4791040.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-isopropyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4791056.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4791059.png)


![methyl 3-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4791084.png)
![N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B4791092.png)